Einecs 305-155-0

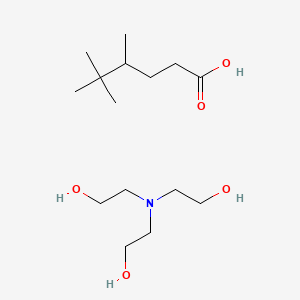

Description

Structure

2D Structure

Properties

CAS No. |

94349-38-9 |

|---|---|

Molecular Formula |

C15H33NO5 |

Molecular Weight |

307.43 g/mol |

IUPAC Name |

2-[bis(2-hydroxyethyl)amino]ethanol;4,5,5-trimethylhexanoic acid |

InChI |

InChI=1S/C9H18O2.C6H15NO3/c1-7(9(2,3)4)5-6-8(10)11;8-4-1-7(2-5-9)3-6-10/h7H,5-6H2,1-4H3,(H,10,11);8-10H,1-6H2 |

InChI Key |

WMVDBKHVIPJMIE-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC(=O)O)C(C)(C)C.C(CO)N(CCO)CCO |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization of Uv 328

Novel Synthetic Routes for UV-328 Production and Scalability Research

The conventional synthesis of UV-328, a phenolic benzotriazole (B28993), involves a multi-step process. brsmeas.orgatamankimya.com This typically begins with the creation of the benzotriazole core, which is then functionalized with phenol (B47542) and tert-octyl groups. brsmeas.org A common pathway includes the reaction of o-phenylenediamine (B120857) with nitrous acid to form a diazonium salt, followed by cyclization to create the benzotriazole ring. atamankimya.com Subsequently, the phenolic group is introduced, and a tert-octyl group is added to the 4-position of the phenolic ring through alkylation, often using a tert-octyl halide in the presence of a catalyst. brsmeas.org The final product is then purified, commonly through recrystallization or chromatography, to achieve a high-purity compound. brsmeas.org

While the industrial manufacturing process for UV-328 is not extensively documented in publicly available literature, research is exploring more efficient and scalable synthetic methods. brsmeas.org The global production of UV-328 is significant, with volumes exceeding 1,000 tonnes per annum, highlighting the need for optimized production processes. brsmeas.orgipen.orgbasel.int

One area of research focuses on improving the efficiency of the key reaction steps. For instance, a patent for the synthesis of a related UV absorber, UV-326, describes a "glucose zinc powder" two-step reduction method. google.com This method utilizes the mild reducing properties of glucose to prevent over-reduction and achieve a higher purity of the azo intermediate in alkaline conditions. google.com Such approaches, which aim to improve yield and purity while using more benign reagents, are indicative of the direction of synthetic research for this class of compounds.

The scalability of these synthetic routes is a critical consideration for industrial production. The complexity of the supply chain, with manufacturers often providing masterbatches containing UV-328 to converters for further processing, underscores the importance of consistent and high-volume production capabilities. brsmeas.org

Interactive Table: Key Data on UV-328 Production

| Parameter | Finding | Source |

| EINECS Number | 305-155-0 | molybdenumconsortium.org |

| Common Name | UV-328 | brsmeas.orgbasel.int |

| Chemical Class | Phenolic Benzotriazole | brsmeas.orgatamankimya.compops.int |

| Global Production Volume | > 1,000 tonnes per annum | brsmeas.orgipen.orgbasel.int |

| Primary Use | UV absorber in plastics, coatings, and other materials | brsmeas.orgipen.orgbasel.intpops.intresearchgate.net |

Isotopic Labeling and Functionalization Strategies for Mechanistic Environmental Fate Studies

Understanding the environmental fate of UV-328 is a significant area of research, driven by its persistence and bioaccumulative properties. brsmeas.orgipen.orgpops.int Isotopic labeling is a powerful tool in these investigations, allowing researchers to trace the movement and transformation of the compound in various environmental compartments. mdpi.com

The use of radio-labeled compounds, such as those incorporating Carbon-14 (¹⁴C), is a common strategy in environmental fate studies. mdpi.com By introducing ¹⁴C-labeled UV-328 into controlled experimental systems, scientists can track its uptake, metabolism, and degradation in organisms and ecosystems. mdpi.com This approach provides valuable data on bioaccumulation potential and the formation of metabolites. researchgate.netresearchgate.net

Functionalization strategies are also employed to study the environmental behavior of UV-328 and to develop methods for its detection and removal. These strategies involve modifying the chemical structure of UV-328 to introduce specific functionalities. For example, functionalization could be used to attach the molecule to a solid support for easier handling in laboratory studies or to create derivatives with altered properties for toxicological testing. researchgate.net Research into the functionalization of related polymer systems, such as generating hydroxyl and carboxyl groups on surfaces, demonstrates the types of chemical modifications that could be adapted for studying benzotriazoles. researchgate.net

Furthermore, the development of analytical methods for detecting UV-328 and its metabolites in environmental and biological samples is crucial for monitoring its presence and understanding its metabolic pathways. researchgate.net Techniques like dispersive liquid-liquid microextraction (DLLME) followed by gas chromatography-tandem mass spectrometry have been developed for the sensitive determination of UV-328 and its metabolites in human blood and urine. researchgate.net

Interactive Table: Research Findings on UV-328 Environmental Fate

| Research Area | Key Finding | Source |

| Persistence | UV-328 is persistent in the environment. | brsmeas.orgipen.orgpops.int |

| Bioaccumulation | The compound is bioaccumulative in various organisms. | brsmeas.orgipen.orgpops.int |

| Metabolism | Studies have identified several metabolites of UV-328 in humans. | researchgate.netresearchgate.net |

| Analytical Detection | Sensitive methods have been developed for detecting UV-328 in biological samples. | researchgate.net |

| Long-Range Transport | UV-328 can undergo long-range environmental transport. | ipen.org |

Green Chemistry Principles in UV-328 Synthesis Research

The growing awareness of the environmental impact of chemical manufacturing has led to the application of green chemistry principles in the synthesis of compounds like UV-328. royalsocietypublishing.orgmdpi.com Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. royalsocietypublishing.orgmdpi.com

Key principles of green chemistry relevant to UV-328 synthesis include:

Prevention of waste: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. royalsocietypublishing.orgmdpi.com

Use of safer solvents and reagents: Replacing hazardous solvents and reagents with less toxic alternatives. royalsocietypublishing.org For example, using water as a reaction medium where possible. google.com

Use of catalysts: Employing catalysts in small amounts to increase reaction efficiency and reduce waste, rather than stoichiometric reagents. royalsocietypublishing.orgmdpi.com

Design for degradation: Designing chemical products that break down into innocuous substances after their intended use. royalsocietypublishing.org

Research into greener synthetic methods for related compounds provides insights into potential future directions for UV-328 production. This includes the use of photocatalysis, microwave-assisted reactions, and ultrasound-assisted reactions to improve energy efficiency and reduce reaction times. royalsocietypublishing.org The development of bio-based polyurethanes using isocyanate-free methods is another example of how green chemistry principles are being applied to create more sustainable materials. msu.edu

The Stockholm Convention's guidance on best available techniques (BAT) and best environmental practices (BEP) for UV-328 encourages the prioritization of suppliers who use green chemistry principles in their production processes. pops.int This includes conducting audits to ensure adherence to environmental and safety standards. pops.int

Interactive Table: Application of Green Chemistry Principles to UV-328 Synthesis

| Green Chemistry Principle | Potential Application in UV-328 Synthesis | Source |

| Waste Prevention | Optimizing reaction conditions to maximize yield and minimize byproducts. | royalsocietypublishing.orgmdpi.com |

| Safer Solvents | Exploring the use of water or other green solvents as reaction media. | google.comroyalsocietypublishing.org |

| Catalysis | Utilizing efficient and recyclable catalysts to drive reactions. | royalsocietypublishing.orgmdpi.com |

| Energy Efficiency | Investigating the use of alternative energy sources like microwaves or ultrasound. | royalsocietypublishing.org |

| Designing Safer Chemicals | Researching and developing less persistent and bioaccumulative UV absorbers. | pops.intbrsmeas.org |

Environmental Occurrence, Distribution, and Long Range Transport of Uv 328

Spatiotemporal Distribution of UV-328 in Aquatic Ecosystems (Freshwater, Marine)

UV-328 is prevalent in both freshwater and marine environments, with its distribution and concentration varying based on proximity to sources and environmental conditions. pops.int

UV-328 has been identified in surface waters, sediments, and the effluents and sludge of wastewater treatment plants (WWTPs), indicating that these are significant pathways for its entry into aquatic ecosystems. pops.intservice.gov.uk Since UV-328 is not chemically bound to the materials it is added to, it can be released into the environment through processes like abrasion and leaching. service.gov.uk

Studies have consistently detected UV-328 in WWTP influents, effluents, and sludge. For instance, one Japanese study found UV-328 in WWTP influents at a concentration of 34 ng/L, with removal rates exceeding 90%. pops.int Despite this relatively effective removal, effluent concentrations were still measurable, and high concentrations were found in sewage sludge. pops.int In Sweden, UV-328 was detected in WWTP effluents and sludge in the tens of µg/kg range. pops.int Similarly, studies in Portugal and Spain detected UV-328 in urban sewage waters at concentrations between 21.0 and 76.0 ng/L. pops.int In Norway, WWTP effluents contained 7–57 ng/L of UV-328. pops.int These findings underscore the role of WWTPs as a source of UV-328 contamination in aquatic environments. pops.int

Once released into surface waters, UV-328, due to its properties, tends to partition to particles and organic matter, eventually settling in sediments. service.gov.uk In a study of the St. Lawrence River in Canada, UV-328 was detected in 67% of sediment samples from Lake Saint-Louis, with concentrations reaching up to 13 ng/g. acs.org Another study in China measured UV-328 in the surface sediments of Laizhou Bay, with an average concentration of 4x10⁻⁵ µg/g dry weight. pops.int Historical data from sediment cores in Narragansett Bay, USA, showed high levels of UV-328 corresponding to the years of its local manufacture, demonstrating its persistence in sediments over time. pops.intservice.gov.uk

The following table provides a summary of UV-328 concentrations detected in various aquatic compartments:

| Location | Matrix | Concentration | Reference |

|---|---|---|---|

| Japan | WWTP Influent | 34 ng/L | pops.int |

| Portugal & Spain | Urban Sewage Water | 21.0–76.0 ng/L | pops.int |

| Norway | WWTP Effluent | 7–57 ng/L | pops.int |

| St. Lawrence River, Canada | Sediment | Up to 13 ng/g | acs.org |

| Laizhou Bay, China | Surface Sediment | 4x10⁻⁵ µg/g dw | pops.int |

Atmospheric Transport and Deposition Dynamics of UV-328

While UV-328 has low vapor pressure and is not expected to undergo long-range transport in the gas phase, it can be transported over long distances through the atmosphere by adsorbing to aerosol particles. pops.int Its high affinity for organic matter facilitates this process. pops.int Once adsorbed, UV-328 travels with these particles and can be deposited in remote locations, far from its original source. researchgate.netpops.int

Monitoring data supports the atmospheric transport of UV-328. It has been detected in the particulate phase of ambient air. env.go.jp Although not detected in the air in the Norwegian Arctic, it was found in Arctic biota, suggesting atmospheric deposition as a transport mechanism. pops.int Modeling studies have indicated that the potential for long-range environmental transport of UV-328 via aerosols is comparable to that of some recognized persistent organic pollutants (POPs). env.go.jp

Role of Microplastics and Particulate Matter as Vectors for UV-328 Transport and Release

A significant pathway for the long-range transport of UV-328 is its association with plastic debris, particularly microplastics, in the marine environment. pops.intapn-gcr.org Since UV-328 is a common additive in plastics, and vast amounts of plastic waste enter the oceans annually, this creates a mobile reservoir for the chemical. basel.intpops.int

UV-328 leaches slowly from plastic materials, allowing it to be transported over long distances within the plastic matrix. pops.intkorea.ac.kr Studies have detected UV-328 in marine plastic debris collected from various locations. For example, along the coast of Geoje, South Korea, UV-328 was found in 97% of plastic debris samples, with concentrations up to 1.6 µg/g. pops.int On a beach in Kauai, Hawaii, UV-328 was detected in both small and large plastic fragments, with a concentration of 0.20 µg/g in one sample. pops.int The concentration gradient observed in a plastic fragment, with lower levels on the outer layers, indicates that the UV-328 originated from its use as an additive rather than adsorption from the surrounding water. pops.int

The ingestion of these plastic particles by marine organisms, such as seabirds, is a significant route of exposure to UV-328. service.gov.ukipen.org High concentrations of UV-328 have been found in seabirds known to ingest plastic debris, even in remote locations. ipen.orgipcp.ch This demonstrates that plastic debris acts as a vector, transporting UV-328 to distant ecosystems and facilitating its entry into food webs. ipen.orgcdnsciencepub.com The leaching of UV-328 from ingested plastics has been identified as a significant exposure pathway for these animals. ipen.org

The following table summarizes findings on UV-328 in marine plastic debris:

| Location | Sample Type | Detection/Concentration | Reference |

|---|---|---|---|

| Geoje, South Korea | Marine Plastic Debris | Detected in 97% of samples, up to 1.6 µg/g | pops.int |

| Kauai, Hawaii, USA | Marine Plastic Debris | Detected in 13% of small fragments and 33% of larger fragments; 0.20 µg/g in one sample | pops.int |

Global Monitoring Programs and Data Harmonization for UV-328 Occurrence

The widespread detection of UV-328 in various environmental matrices, including in remote regions, has led to its recognition as a chemical of global concern. dcceew.gov.au In 2023, UV-328 was listed under Annex A of the Stockholm Convention on Persistent Organic Pollutants for global elimination of its production and use, with some specific exemptions. apn-gcr.orgfoodpackagingforum.org This listing highlights the international consensus on the need to control this substance.

The Stockholm Convention's Global Monitoring Plan is a key framework for tracking the presence of POPs like UV-328 in the environment and in humans. cdnsciencepub.com However, there is a need for more extensive and harmonized monitoring data for UV-328. A collaborative regional survey of UV-328 in marine plastic debris and surrounding waters in Southeast Asia has been proposed to provide baseline data in this hotspot for marine plastic pollution. apn-gcr.org Such initiatives are crucial for evaluating the environmental risks of UV-328 and for informing scientific management and policymaking. apn-gcr.org

The European Commission has also initiated public consultations regarding the regulation of UV-328, indicating a move towards stricter controls at a regional level. useforesight.io The development of technical guidelines for the environmentally sound management of wastes containing UV-328 under the Basel Convention further underscores the global effort to manage the entire lifecycle of this chemical. basel.int

Environmental Fate and Transformation Pathways of Uv 328

Photodegradation Mechanisms of UV-328 under Simulated and Natural Irradiation

Photodegradation, the breakdown of molecules by light, is a significant pathway for the transformation of UV-328 in sunlit environments. researchgate.net While UV-328 is designed to absorb UV light without being destroyed, it can undergo photochemical degradation, particularly through indirect processes. brsmeas.orgresearchgate.net

The presence of natural organic matter, in both dissolved and particulate forms, significantly influences the photodegradation of UV-328. researcher.lifenih.gov

Dissolved Organic Matter (DOM): DOM acts as a photosensitizer, absorbing photons and producing reactive intermediates that can degrade UV-328. researcher.lifeacs.org Research conducted under simulated daylight conditions has shown that the excited triplet state of DOM (³DOM*) is the primary driver enhancing the photodegradation of UV-328. researcher.lifenih.gov Studies using excitation-emission matrix spectroscopy combined with parallel factor analysis (EEMs-PARAFAC) have demonstrated that high molecular weight DOM, especially the kind produced by marine organisms (autochthonous DOM), is more effective at accelerating this process. researcher.lifenih.gov

The breakdown of UV-328 via photodegradation leads to the formation of various transformation products. The degradation pathways have been elucidated using advanced analytical techniques such as ultra-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF-MS), supported by computational density functional theory (DFT) calculations. researcher.lifenih.gov

While specific kinetic data from the provided search results is limited, the research indicates that indirect photodegradation is the dominant elimination pathway in coastal seawaters. researchgate.net The half-lives for a similar benzotriazole (B28993) UV stabilizer, UV-P, were estimated to be between 24.38 and 49.66 hours in estuarine waters, highlighting that photodegradation can be a relatively rapid process under certain environmental conditions. researchgate.net The table below summarizes factors that influence UV-328's phototransformation.

| Influencing Factor | Effect on UV-328 Photodegradation | Mechanism | Source |

|---|---|---|---|

| Dissolved Organic Matter (DOM) | Enhances degradation | Acts as a photosensitizer, primarily via excited triplet states (³DOM). | researcher.lifenih.gov |

| High Molecular Weight DOM | Strongly enhances degradation | Particularly effective at photosensitization. | researcher.lifenih.gov |

| Particulate Organic Matter (POM) | Site of degradation, influenced by other factors | Degradation on suspended particles is affected by DOM, ions, and organic acids. | researcher.lifenih.gov |

| Halide Ions | Inhibits degradation (observed for UV-P) | Decreases the concentration of ³DOM. | researchgate.net |

Influence of Dissolved and Particulate Organic Matter on Phototransformation Processes

Biotransformation and Biodegradation Studies of UV-328 in Environmental Compartments

Biotransformation, the alteration of a substance by living organisms, is another critical pathway for the environmental fate of chemicals. However, UV-328 is recognized for its resistance to natural biological degradation processes. nih.govresearchgate.net It is considered persistent and is not readily biodegradable. env.go.jp

Despite its general persistence, some microbial activity may occur. The degradation of complex organic pollutants by microbes typically involves breaking them down into simpler, less toxic compounds. mdpi.com Microorganisms can utilize xenobiotic compounds as a source of nutrients through enzymatic processes. nih.gov For persistent organic pollutants, this process is often slow.

Studies on the human metabolism of UV-328 have identified several metabolites, which result from the oxidation of its alkyl side chains to form hydroxy and/or oxo functional groups. researchgate.netresearchgate.netresearchgate.net Key identified metabolites in humans include UV 328-6/3-OH, UV 328-4/3-OH, and UV 328-4/3-CO. researchgate.net While these are from human metabolism studies, they provide insight into the types of initial biotransformation reactions that could potentially occur in the environment. The degradation of other complex chemicals like neonicotinoids and plasticizers by environmental microbes often involves hydroxylation, oxidation, and hydrolysis, catalyzed by enzymes like oxygenases and esterases. acs.orgfrontiersin.org It is plausible that similar enzymatic processes are involved in the slow environmental biodegradation of UV-328.

The breakdown of resistant polymers and additives in the environment is mediated by specific microbial enzymes. mdpi.com The initial steps often involve extracellular enzymes that break large polymers into smaller fragments, which can then be assimilated by the microbes. mdpi.com

For pollutants similar in structure or application, specific enzymes have been identified. For example, the biodegradation of phthalate (B1215562) plasticizers involves esterases that hydrolyze the side chains. acs.org The degradation of polycyclic aromatic hydrocarbons (PAHs) and pesticides in forest soils involves enzymes such as laccases and peroxidases secreted by fungi. mdpi.com Bacteria use a variety of oxidoreductases to break down complex pesticides. nih.gov Although specific enzymes for UV-328 degradation in environmental microbes have not been detailed in the provided search results, the mechanisms observed for other persistent compounds suggest that oxidoreductases (like monooxygenases and dioxygenases) and hydrolases would be the key enzyme classes involved.

The table below summarizes the types of enzymes and microbial processes involved in degrading complex organic compounds, which are likely analogous to the slow degradation of UV-328.

| Process/Enzyme Class | General Function in Degradation | Example Substrates | Source |

|---|---|---|---|

| Oxidation (by Oxygenases) | Introduces oxygen atoms to increase reactivity and water solubility. | PAHs, Petroleum Hydrocarbons, Pesticides | mdpi.comnih.gov |

| Hydrolysis (by Hydrolases/Esterases) | Cleaves chemical bonds by adding water, e.g., breaking ester linkages. | Phthalate Plasticizers, some Pesticides | nih.govacs.org |

| Oxidation of Alkyl Chains (β-oxidation) | Breaks down fatty acid side chains. | Phthalate Plasticizers | acs.org |

| Laccases/Peroxidases | Oxidative degradation of phenolic and aromatic compounds. | PAHs, Pesticides | mdpi.com |

Microbial Degradation Pathways and Metabolite Characterization

Sorption and Desorption Dynamics of UV-328 in Environmental Matrices

Sorption to solid phases is a key process governing the distribution and bioavailability of UV-328 in the environment. Due to its chemical properties, UV-328 is expected to partition from water to particles and organic matter, ultimately accumulating in sediment and soil. pops.intmhlw.go.jp This behavior is confirmed by its detection in environmental solids like sediment, soil, and sludge worldwide. pops.intmhlw.go.jppops.int

The association with plastic debris is another significant aspect of its environmental transport and fate. service.gov.uk UV-328 has been found in marine plastic debris, which can act as a long-range transport vector, releasing the chemical into remote marine environments. pops.intpops.int Studies of other UV filters in sediments have found significant correlations between their concentrations and the organic carbon content of the sediment. researchgate.net This implies that the sorption of UV-328 is strongly controlled by its affinity for organic carbon, a common characteristic of hydrophobic organic compounds. This partitioning behavior reduces its concentration in the water column but leads to its persistence and accumulation in solid matrices like soil and sediment. pops.int

Advanced Oxidation Processes (AOPs) for UV-328 Removal from Aqueous Systems

Advanced Oxidation Processes (AOPs) are a class of water treatment technologies that rely on the generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH), to degrade recalcitrant organic pollutants like UV-328. nih.govmdpi.com These processes are considered promising for the removal of persistent substances from water due to their high efficiency and the potential for complete mineralization of the parent compound. nih.govrsc.org The efficacy of various AOPs, including photocatalysis, ozonation, Fenton and photo-Fenton processes, and sulfate (B86663) radical-based AOPs, has been investigated for the degradation of UV-328 and other benzotriazole UV stabilizers. csic.esnih.govresearchgate.net

The fundamental mechanism of AOPs involves the in-situ production of potent oxidizing agents. nih.gov For instance, the combination of ultraviolet (UV) light with an oxidant like hydrogen peroxide (H₂O₂) or ozone (O₃), or the use of the Fenton reagent (a mixture of ferrous ions and H₂O₂), leads to the formation of hydroxyl radicals. lnu.sehnu.edu.cnacs.org These radicals can then attack the UV-328 molecule through various pathways, including hydrogen abstraction or addition to aromatic rings, leading to its fragmentation and transformation into smaller, often less harmful, compounds. nih.govresearchgate.net

Photocatalytic Degradation

Photocatalysis, particularly heterogeneous photocatalysis using semiconductors like titanium dioxide (TiO₂), is an AOP that utilizes UV or visible light to generate ROS. nih.gov While direct photolysis of UV-328 is generally inefficient due to its inherent photostability, photosensitized degradation can occur. csic.es Studies have shown that in the presence of photosensitizers, such as certain fractions of chromophoric dissolved organic matter (CDOM), the degradation of UV-328 can be initiated. csic.esresearchgate.net For example, research using riboflavin (B1680620) tetraacetate (a model photosensitizer) demonstrated the potential for the reductive abatement of UV-328 under visible light. csic.es

Ozonation and Ozone-Based AOPs

Ozone (O₃) is a strong oxidant that can directly react with certain organic compounds or be transformed into hydroxyl radicals, especially at high pH or in the presence of H₂O₂ (peroxone process) or UV light. rsc.orgresearchgate.netmdpi.com While direct ozonation can be effective for some pollutants, its efficiency for highly substituted and electron-poor compounds can be limited. mdpi.com The combination of ozone with peroxymonosulfate (B1194676) (PMS) has been explored as an enhanced AOP, showing potential for the degradation of UV-328. researchgate.net The generation of both hydroxyl and sulfate radicals in such systems can significantly enhance the degradation efficiency. dntb.gov.ua

Fenton and Photo-Fenton Processes

The Fenton process involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂) to produce hydroxyl radicals. hnu.edu.cnresearchgate.net This process is known for its effectiveness in degrading a wide range of organic pollutants. hnu.edu.cn The efficiency of the Fenton process can be significantly enhanced by the application of UV light (photo-Fenton), which promotes the regeneration of Fe²⁺ from Fe³⁺, thereby sustaining the catalytic cycle and generating additional hydroxyl radicals. jeeng.netub.edumdpi.com

Research has demonstrated the efficacy of Fenton-type processes for the degradation of benzotriazole UV stabilizers. In one study, a system utilizing peracetic acid (PAA) activated by ferrous ions (Fe²⁺/PAA) was investigated for the removal of several UV stabilizers, including UV-328. mdpi.com The results showed significant degradation of UV-328, with a pseudo-first-order kinetic model describing the reaction rate. mdpi.com

Table 1: Degradation of UV-328 using Fe²⁺/PAA and Co²⁺/PAA Processes

This table summarizes the degradation efficiency and kinetics of UV-328 in two different advanced oxidation systems. The data highlights the percentage of UV-328 removed over a 180-minute period and the corresponding reaction rate constants and half-lives.

| AOP System | Degradation (%) in 180 min | Pseudo-First-Order Rate Constant (k, min⁻¹) | Half-life (t₁/₂, min) |

|---|---|---|---|

| Fe²⁺/PAA | 91 | 0.0125 | 55.4 |

| Co²⁺/PAA | 89 | 0.0116 | 59.7 |

Data sourced from: mdpi.com

Sulfate Radical-Based AOPs

More recently, AOPs based on the generation of sulfate radicals (SO₄•⁻) have gained attention. mdpi.comnih.govacs.org Sulfate radicals can be generated from the activation of persulfate (PS) or peroxymonosulfate (PMS) by heat, UV light, or transition metals. nih.govacs.org These radicals have a high redox potential and can be more selective than hydroxyl radicals in certain cases, offering advantages for treating specific types of contaminants. mdpi.comnih.gov

A study on the mechanochemical degradation of UV-328 using solid peroxydisulfate (B1198043) (PDS) and peroxymonosulfate (PMS) as co-milling agents demonstrated high degradation efficiencies for both systems. nih.gov The study found that while both achieved comparable degradation levels after 120 minutes of milling, they operated via different mechanisms. PDS was more likely to generate sulfate radicals through O-O bond cleavage, whereas PMS appeared to rely more on direct oxidation. nih.gov

Table 2: Mechanochemical Degradation of UV-328 by Solid Persulfates

This table presents the results of a study on the degradation of UV-328 using two different solid persulfate reagents in a mechanochemical process. It shows the percentage of degradation after 120 minutes of milling and the mineralization efficiency, which indicates the conversion of the organic compound to inorganic substances.

| Oxidative Reagent | Degradation (%) in 120 min | Mineralization Efficiency (%) |

|---|---|---|

| Peroxydisulfate (PDS) | 91.9 | 13.20 |

| Peroxymonosulfate (PMS) | 94.1 | 9.87 |

Data sourced from: nih.gov

These findings underscore the potential of various AOPs to effectively remove UV-328 from aqueous environments. The choice of a specific AOP would depend on factors such as the water matrix, cost, and the desired level of treatment. Further research is ongoing to optimize these processes and to better understand the transformation pathways and the potential formation of byproducts.

Ecological Bioaccumulation and Mechanistic Ecotoxicology of Uv 328

Bioaccumulation and Biomagnification of UV-328 in Aquatic and Terrestrial Food Webs

UV-328 exhibits properties conducive to bioaccumulation, including a high octanol-water partition coefficient (log KOW > 5), indicating its tendency to accumulate in the fatty tissues of organisms. service.gov.ukpops.int It has been classified as a persistent, bioaccumulative, and toxic (PBT) substance, as well as very persistent and very bioaccumulative (vPvB). researchgate.netpops.int

Studies have documented the presence of UV-328 in a range of aquatic and terrestrial organisms, highlighting its potential for uptake and transfer through food webs. service.gov.ukpops.int

Aquatic Organisms: UV-328 has been frequently detected in aquatic biota, with concentrations reaching several hundred nanograms per gram (ng/g) of lipid weight. pops.int Monitoring in a drinking water reservoir in China revealed the presence of UV-328 in various aquatic organisms, with concentrations in biota samples ranging from 8.45 to 57.8 ng/g dry weight. nih.gov In fish, UV-328 tends to accumulate in the liver and kidneys. nih.gov Studies on common carp (B13450389) have demonstrated bioconcentration factors (BCFs) exceeding 5,000 L/kg, indicating significant uptake from the water. pops.int However, dietary uptake is considered the primary route of exposure for this hydrophobic compound. service.gov.ukpops.int

Marine Mammals: In the Ariake Sea, Japan, UV-328 was detected in the blubber of finless porpoises at an average concentration of 29 ng/g wet weight. service.gov.uk A comparison of lipid-normalized concentrations showed that levels in finless porpoises were four times higher than in small fish from the same area, suggesting trophic magnification. mhlw.go.jppops.int

Seabirds: Seabirds are particularly susceptible to UV-328 exposure, often through the ingestion of plastic debris containing the additive. mhlw.go.jpservice.gov.uknih.gov High concentrations of UV-328 have been found in the preen gland oil, liver, and adipose tissue of various seabird species from around the world, including remote locations like the Arctic and desert islands. pops.intjst.go.jp This indicates that plastic debris can act as a significant source of UV-328 to marine wildlife. mhlw.go.jpservice.gov.uk

Terrestrial Food Webs: While data on terrestrial wildlife is more limited, studies on herring gull eggs from the Great Lakes have shown higher detection frequencies and concentrations of UV-328 compared to fish from the same region. researchgate.net This suggests potential exposure through terrestrial food sources and highlights the compound's ability to move between aquatic and terrestrial ecosystems. researchgate.netrsc.org

Concentrations of UV-328 in Various Organisms

| Organism | Location | Concentration | Tissue |

|---|---|---|---|

| Aquatic Biota | General Monitoring | Several hundred ng/g lipid weight | Not specified |

| Aquatic Organisms | Miyun Reservoir, China | 8.45 - 57.8 ng/g dry weight | Whole body |

| Finless Porpoise | Ariake Sea, Japan | 29 ng/g wet weight | Blubber |

| Seabirds | Global | Up to 7,000 ng/g | Preen gland oil |

| Herring Gull | Great Lakes, North America | Up to 13.0 ng/g | Eggs |

The bioaccumulation of UV-328 is a dynamic process influenced by several factors. Its high hydrophobicity and low water solubility mean that uptake from the diet is a more significant pathway than direct absorption from water. service.gov.uk

Bioaccumulation Factors: Modeled bioaccumulation factors (BAFs) for UV-328 in mid-trophic level fish are estimated to be as high as 87,000 L/kg, indicating substantial biomagnification potential when dietary uptake is considered. service.gov.ukpops.int This is significantly higher than the experimentally determined bioconcentration factors (BCFs), which only account for respiratory exposure. service.gov.uk

Metabolic Transformation: UV-328 has a low estimated metabolic transformation rate in fish, with a calculated metabolic rate constant of 0.01 per day for a 184-g fish. service.gov.uk This slow metabolism contributes to its persistence in organisms and facilitates its transfer up the food chain. service.gov.ukpops.int

Lipid Content: As a lipophilic ("fat-loving") compound, UV-328 preferentially accumulates in tissues with high lipid content. mhlw.go.jppops.int This is why significant concentrations are often found in the blubber of marine mammals and the adipose tissue of other animals. service.gov.ukpops.int Normalizing concentrations to lipid content is a common practice to compare bioaccumulation across different species and tissues. mhlw.go.jp

Depuration Half-Life: Studies on common carp have reported depuration half-lives for UV-328 ranging from 16 to 33 days, indicating that the compound can remain in the organism for an extended period after exposure ceases. service.gov.uk

Uptake and Trophic Transfer in Model Organisms (e.g., Fish, Invertebrates, Seabirds)

Mechanistic Investigations of UV-328's Ecotoxicological Effects in Non-Human Organisms

Research has begun to uncover the specific mechanisms through which UV-328 exerts its toxic effects on wildlife. These investigations have primarily focused on model organisms like zebrafish to understand the cellular and molecular pathways affected by exposure.

Exposure to UV-328 has been shown to induce oxidative stress in aquatic organisms, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the organism's ability to detoxify them. jddtonline.infombimph.com

Zebrafish Studies: In adult zebrafish, exposure to UV-328 has been found to cause oxidative damage in the gills and kidneys. jddtonline.infombimph.com This is evidenced by an increase in malondialdehyde (MDA) levels, a marker of lipid peroxidation, and alterations in the activity of antioxidant enzymes. mbimph.comresearchgate.net For instance, the activities of superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) were initially elevated in zebrafish liver upon exposure but then declined with prolonged exposure. researchgate.net In contrast, glutathione S-transferase (GST) activity was consistently elevated, suggesting its role in metabolizing the byproducts of oxidative damage. researchgate.net

Gene Expression: Studies on zebrafish embryos have shown that UV-328 exposure can downregulate the expression of genes associated with oxidative stress, such as cat, gpx, gst, and sod. researchgate.netacs.org This suggests that UV-328 can interfere with the fundamental cellular defense mechanisms against oxidative damage. researchgate.net

Other Aquatic Organisms: In the freshwater green algae Chlamydomonas reinhardtii, a mixture of UV-328 and another UV stabilizer, UV-234, led to a two to six-fold upregulation of glutathione peroxidase, indicating a potential impact on the antioxidant defense system. service.gov.uk

Effects of UV-328 on Oxidative Stress Markers in Zebrafish

| Marker | Tissue/Life Stage | Observed Effect |

|---|---|---|

| Malondialdehyde (MDA) | Gills, Kidneys, Liver (Adult) | Increased levels |

| Superoxide Dismutase (SOD) | Liver (Adult) | Initial increase, then decline |

| Catalase (CAT) | Liver (Adult) | Initial increase, then decline |

| Glutathione Peroxidase (GPx) | Liver (Adult) | Initial increase, then decline |

| Glutathione S-transferase (GST) | Liver (Adult) | Elevated activity |

| Oxidative stress-related genes (cat, gpx, gst, sod) | Embryos | Downregulated expression |

UV-328 is considered an endocrine-disrupting chemical (EDC), meaning it can interfere with the body's hormonal system. researchgate.netendocrine.orgipen.org

Anti-androgenic Activity: In vitro studies using a two-hybrid recombinant human androgen receptor yeast bioassay have demonstrated that UV-328 exhibits anti-androgenic activity. researchgate.net This activity was found to be more potent after the compound was metabolized by the human CYP3A4 enzyme, suggesting that its metabolites may be of greater concern for endocrine disruption. researchgate.net Such anti-androgenic effects could potentially lead to adverse impacts on sex differentiation and reproductive health in wildlife. researchgate.netipen.org

Potential for Broader Endocrine Disruption: The endocrine-disrupting potential of benzotriazole (B28993) UV stabilizers as a class of compounds has been noted in various studies. jst.go.jpendocrine.org While specific research on UV-328's effects on other endocrine pathways in wildlife is still emerging, the findings of anti-androgenic activity warrant further investigation into its broader impacts on hormonal systems. researchgate.netendocrine.org

Recent research has begun to explore the immunotoxic and neurotoxic effects of UV-328, again primarily using zebrafish embryos as a model system. nih.gov

Immunotoxicity: Exposure to UV-328 has been shown to induce immunotoxicity in zebrafish larvae, even at environmentally relevant concentrations. nih.gov Transcriptome analysis revealed that UV-328 can regulate the RIG-I-like receptor signaling pathway, which plays a crucial role in the innate immune response. nih.gov The p38-MAPK signaling pathway appears to be involved, enhancing the production of ROS and activating inflammatory cytokines, leading to an inflammatory response. nih.gov Furthermore, dietary exposure in juvenile rainbow trout led to the downregulation of genes involved in immune responses. pops.int

Neurotoxicity: UV-328 has also been found to cause neurotoxicity in zebrafish larvae. nih.gov This is mediated through the regulation of the neuroactive ligand-receptor interaction pathway. nih.gov Developmental toxicity, including impacts on the nervous system, has been observed. nih.gov

Apoptosis: The induction of oxidative stress by UV-328 can also lead to apoptosis, or programmed cell death. nih.gov In zebrafish embryos, UV-328 exposure downregulated the expression of apoptosis-related genes like caspase-3, -6, -8, and -9. researchgate.netacs.org However, transcriptome analysis also suggests that UV-328 can mediate the RIG-I to induce oxidative stress through the p38-MAPK/p53 signaling pathway, ultimately leading to apoptosis. nih.gov

Hepatic and Renal Stress Responses in Aquatic Organisms (e.g., Zebrafish)

The liver and kidneys are primary target organs for the toxic effects of the chemical compound UV-328 (Einecs 305-155-0) in aquatic organisms. researchgate.net Studies on mammals like rats and dogs have identified the liver as the main organ affected by repeated-dose toxicity, with adverse effects also noted in the kidneys. pops.int These findings are mirrored in aquatic species, where long-term exposure to UV-328 is linked to adverse liver effects. pops.intmhlw.go.jp

In adult zebrafish (Danio rerio), exposure to UV-328 has been shown to induce significant oxidative stress and histological damage in both the liver and kidneys. pops.int Research indicates that UV-328 exposure leads to a notable decrease in the activity of key antioxidant enzymes. mbimph.com One study demonstrated that after 28 days of exposure to UV-328, the activities of superoxide dismutase (SOD), catalase (CAT), glutathione peroxidase (GPx), and glutathione-S-transferase (GST), along with the levels of glutathione (GSH), were all significantly reduced in zebrafish kidneys. mbimph.com Concurrently, the level of malondialdehyde (MDA), an indicator of lipid peroxidation, was markedly increased in the renal tissues of UV-328 treated fish. mbimph.com

Histopathological examinations of zebrafish kidneys exposed to UV-328 revealed significant damage, including hypertrophied glomeruli, degeneration of cytoplasm and nuclei, cytoplasmic vacuolization, and degeneration of the renal tubules. mbimph.com Similarly, studies on juvenile rainbow trout (Oncorhynchus mykiss) have shown that dietary exposure to UV-328 impacts immune response-related genes and regulates iron homeostasis genes, suggesting a broader systemic impact. pops.int The liver is considered the primary site of metabolism for UV-328, with metabolites primarily excreted through the kidneys, which can lead to adverse effects in these specific organs following repeated exposure. researchgate.net The biotransformation of UV-328 in zebrafish can lead to the formation of various hydroxylated metabolites, which are found in high levels in the liver and intestine, indicating the importance of the hepatobiliary system in its metabolism and excretion. researchgate.net

Table 1: Biochemical Alterations in Zebrafish Kidney Following UV-328 Exposure

| Biomarker | Effect of UV-328 Exposure | Reference |

| Superoxide Dismutase (SOD) | Decreased Activity | mbimph.com |

| Catalase (CAT) | Decreased Activity | mbimph.com |

| Glutathione Peroxidase (GPx) | Decreased Activity | mbimph.com |

| Glutathione-S-Transferase (GST) | Decreased Activity | mbimph.com |

| Glutathione (GSH) | Reduced Level | mbimph.com |

| Malondialdehyde (MDA) | Increased Level | mbimph.com |

Impact of UV-328 on Ecological Processes and Community Structure

Effects on Primary Producers (e.g., Algae) and Ecosystem Function

UV-328 has demonstrated toxic effects on primary producers, particularly algae, which form the base of many aquatic food webs. pops.int While standard acute toxicity tests on some aquatic organisms have not always shown adverse effects within the water solubility range, studies focusing on sublethal endpoints and chronic exposure reveal the potential for harm. mhlw.go.jppops.int

In the freshwater green alga Chlamydomonas reinhardtii, exposure to UV-328 at concentrations of 0.01 and 10 µg/L for 96 hours resulted in increased production of reactive oxygen species (ROS), indicating cellular oxidative stress. mhlw.go.jpnih.gov However, the viability of the algal cells was not significantly different from the controls in this particular study. mhlw.go.jp Another study on the alga Scenedesmus subspicatus observed some growth inhibition at all tested concentrations, including the lowest concentration of 0.1 mg/L, after 72 hours of exposure. service.gov.uk In contrast, a study using Pseudokirchneriella subcapitata reported a no-observed-effect concentration (NOEC) of 0.016 mg/L after 72 hours. pops.intservice.gov.uk

Modeling data from ECOSAR predicts that UV-328 is ecotoxic, with a chronic value (ChV) for green algae of 0.02 mg/L and a 96-hour EC50 of 0.04 mg/L. pops.int The bioaccumulation of UV-328 has been observed in algae, highlighting its potential to enter and move up the aquatic food chain. service.gov.ukmdpi.com The effects on these primary producers can have cascading consequences for ecosystem function, altering the community structure and energy flow.

Table 2: Ecotoxicological Data for UV-328 in Algae

| Algae Species | Testing Method | Endpoint | Result | Reference(s) |

| Pseudokirchneriella subcapitata | OECD TG 201, 72h | NOEC (Growth Inhibition) | 0.016 mg/L | pops.intservice.gov.uk |

| Scenedesmus subspicatus | Growth Inhibition Test, 72h | LOEC (Growth Inhibition) | < 0.1 mg/L | service.gov.uk |

| Chlamydomonas reinhardtii | 96h Exposure | Oxidative Stress | Increased ROS Production | mhlw.go.jpnih.gov |

Multi-stressor Interactions: UV-328 in Combination with Other Environmental Contaminants

The environmental impact of UV-328 can be exacerbated when it interacts with other stressors. In aquatic ecosystems, organisms are often exposed to a complex mixture of contaminants and fluctuating environmental conditions. nih.govmdpi.com

A study investigating the combined effects of UV-328 and another benzotriazole UV stabilizer, UV-234, on the green algae Chlamydomonas reinhardtii revealed synergistic effects. nih.gov While individual exposures led to some stress responses, the mixture of the two compounds resulted in a more significant upregulation (2 to 6 times) of the glutathione peroxidase (GPX) gene, a key enzyme in mitigating oxidative stress. nih.gov This suggests that the combined presence of different UV stabilizers can lead to greater-than-expected toxicological effects at the molecular level. nih.gov

Advanced Analytical Methodologies for Uv 328 and Its Metabolites in Complex Matrices

Chromatographic Techniques for Separation and Quantification

The cornerstone of analyzing UV-328 and its metabolites lies in the application of sophisticated chromatographic techniques coupled with mass spectrometric detection, which provide the necessary selectivity and sensitivity for complex matrices. pops.intbasel.int

Gas Chromatography-Mass Spectrometry (GC-MS/MS) with Advanced Electron Ionization

Gas chromatography-tandem mass spectrometry (GC-MS/MS), particularly with advanced electron ionization (AEI), has proven to be a robust method for the determination of UV-328 and its metabolites, especially in human biomonitoring. fau.deresearchgate.netnih.gov This technique offers high sensitivity and specificity, allowing for the detection of trace levels of these compounds in biological samples such as blood and urine. fau.deresearchgate.net Prior to analysis by GC-MS/MS, a derivatization step, often using a strong silylation agent, is typically required to increase the volatility and thermal stability of the polar metabolites. fau.de The analytes are then quantified using external calibrations prepared in pooled human blood or urine to account for matrix effects. fau.de

Pyrolysis/thermal desorption-GC-MS (Py/TD-GC-MS) is another valuable GC-based technique, primarily for the direct analysis of solid samples like plastics, eliminating the need for solvent extraction. shimadzu.com This method offers a rapid and simple screening approach for the presence of UV-328 in consumer products and molded articles. shimadzu.comjbce.org

| GC-MS Technique | Application | Key Features | Reference |

| GC-MS/MS with AEI | Human biomonitoring (blood, urine) | High sensitivity and specificity; requires derivatization. | fau.deresearchgate.netnih.gov |

| Py/TD-GC-MS | Analysis of plastics | Direct analysis of solid samples; rapid screening. | shimadzu.comjbce.org |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, UPLC-Q-TOF-MS)

Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) and its ultra-high-performance variants (UPLC-MS/MS, UPLC-Q-TOF-MS) are widely employed for the analysis of UV-328 and its metabolites in a variety of complex matrices. fau.depops.intbasel.int These techniques are particularly suited for less volatile compounds and can often be used without derivatization. ulpgc.es LC-MS/MS has been successfully applied to detect and quantify UV-328 in environmental water samples, including river water, wastewater influent, and effluent. pops.intpops.intdiva-portal.org

Ultra-performance liquid chromatography quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF-MS) is a powerful tool for non-targeted screening and identification of unknown metabolites. fau.denih.gov This approach has been instrumental in identifying novel mono-hydroxylated (OH) and di-OH metabolites of UV-328 in in-vitro studies using human liver microsomes. nih.govnih.gov The high-resolution mass spectrometry capabilities of Q-TOF-MS allow for the elucidation of degradation pathways of UV-328. acs.org

| LC-MS Technique | Application | Key Features | Reference |

| LC-MS/MS | Environmental water samples | High sensitivity and selectivity for less volatile compounds. | pops.intpops.intdiva-portal.org |

| UPLC-Q-TOF-MS | Metabolite identification (in-vitro) | Non-targeted screening; high-resolution mass analysis. | fau.denih.govnih.gov |

| UHPLC-MS/MS | Organism tissues, environmental samples | Rapid analysis; high sensitivity. | basel.intpops.int |

Sample Preparation and Extraction Techniques for Environmental and Biological Samples

Effective sample preparation and extraction are critical steps to isolate UV-328 and its metabolites from the complex matrix and to enrich the analytes to detectable levels. fau.depops.intnih.gov

Dispersive Liquid-Liquid Microextraction (DLLME) Optimization

Dispersive liquid-liquid microextraction (DLLME) has emerged as a simple, rapid, and efficient microextraction technique for the determination of UV-328 and its metabolites in aqueous samples, particularly human blood and urine. fau.deresearchgate.netnih.govnih.gov The method is based on the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample, forming a cloudy solution. rsc.org This increases the surface area between the extraction solvent and the aqueous phase, facilitating the rapid transfer of analytes. rsc.org The optimization of DLLME parameters, such as the choice and volume of the extraction and disperser solvents, is crucial for achieving high extraction efficiency and recovery. researchgate.netrsc.org

Solid-Phase Extraction (SPE) and Ultrasonic Solvent Extraction (USE) for Various Matrices

Solid-phase extraction (SPE) is a widely used technique for the extraction and pre-concentration of UV-328 from environmental water matrices. pops.intpops.intnih.gov Automated on-line SPE systems coupled with LC-MS/MS offer the advantages of reduced sample handling, lower solvent consumption, and high throughput. pops.intdiva-portal.orgnih.gov

Ultrasonic solvent extraction (USE) is an effective method for extracting UV-328 from solid matrices such as plastic debris. ulpgc.es The application of ultrasonic waves enhances the penetration of the solvent into the matrix, improving extraction efficiency. ulpgc.es Studies have shown good recoveries for UV-328 from various types of plastics using USE with solvents like dichloromethane. ulpgc.es

| Extraction Technique | Matrix | Description | Reference |

| DLLME | Human blood and urine | Microextraction technique with high enrichment factor. | fau.deresearchgate.netnih.govnih.gov |

| SPE | Environmental water | Extraction and pre-concentration from aqueous samples. | pops.intpops.intdiva-portal.orgnih.gov |

| USE | Plastic debris | Enhanced solvent extraction from solid matrices using ultrasound. | ulpgc.es |

Development of Reference Standards and Isotope-Dilution Mass Spectrometry for Accurate Quantification

The availability of certified reference standards is fundamental for the accurate quantification of UV-328 and its metabolites. fau.depops.int Recently, both native and mass-labelled certified reference standards for UV-328 have been developed and made commercially available, which is a significant step forward for research and monitoring activities. greyhoundchrom.comwell-labs.com

Non-Targeted and Suspect Screening Approaches for Novel Metabolite Identification

The investigation into the metabolic fate of 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol, also known as UV-328, in complex biological and environmental matrices has increasingly utilized advanced analytical methodologies. Non-targeted and suspect screening approaches have been pivotal in identifying previously unknown metabolites, offering a broader understanding of its biotransformation pathways.

Non-targeted screening aims to comprehensively detect all measurable analytes in a sample, which is particularly useful for discovering novel metabolites without prior knowledge of their structure. In contrast, suspect screening searches for a predefined list of suspected compounds, which may not have reference standards available for confirmation.

Research employing these strategies has been instrumental in elucidating the biotransformation of UV-328. For instance, in vitro studies using human liver microsomes (HLMs) have been a key model for exploring human metabolism. wikipedia.orgeuropa.eu One such study utilized ultra-performance liquid chromatography quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF-MS/MS) in a non-targeted approach to screen for potential phase I metabolites. wikipedia.org This led to the identification of three mono-hydroxylated and three di-hydroxylated metabolites of UV-328. europa.eu

Further investigations have applied suspect screening to delve deeper into the oxidative metabolism of UV-328. In one study, a suspect screening mode was initially applied to samples from in vitro experiments with HLMs, postulating the formation of six metabolites with hydroxy or oxo groups, and one metabolite with both hydroxy and carbonyl moieties on the alkyl side chains. europa.eu Five of these six postulated structures were subsequently confirmed through a targeted screening approach after the synthesis of reference standards. europa.eu

These advanced screening methods have also been applied to complex matrices beyond in vitro models. In a study involving human volunteers who were orally administered a single dose of UV-328, five of six previously postulated metabolites were detected in blood and/or urine samples. europa.eu The analysis confirmed that UV-328 is oxidized on its alkyl side chains, leading to hydroxy and/or oxo functional groups. europa.eu The dominant metabolites identified in urine were conjugated, with UV-328-4/3-CO-6/3-OH being the most prominent, followed by UV-328-6/3-OH and UV-328-4/3-OH. wikipedia.org

The application of non-targeted screening has not been limited to human metabolism. A study on lettuce and radish plants identified fourteen phase I metabolites of UV-328 for the first time in plants. europa.eu The identified metabolic pathways in these plants included hydroxylation, demethylation, oxidation, acetylation, and deoxygenation. europa.eu

The table below summarizes the key findings from studies utilizing non-targeted and suspect screening for the identification of UV-328 metabolites.

| Matrix | Analytical Technique | Screening Approach | Key Findings | Identified Metabolites |

| Human Liver Microsomes (HLMs) | UPLC-Q-TOF-MS/MS | Non-Targeted | Identification of six previously unreported metabolites. europa.eu | Three mono-hydroxylated metabolites, Three di-hydroxylated metabolites. europa.eu |

| Human Liver Microsomes (HLMs) | LC-MS/MS | Suspect and Target Screening | Postulated six metabolites with hydroxy or oxo groups and one with both. Confirmed five of the six. europa.eu | UV-328-6/3-OH, UV-328-4/3-OH, and others. europa.eu |

| Human Blood and Urine | GC-AEI-MS/MS | Targeted analysis based on prior screening | Confirmed the presence of five metabolites in vivo after oral administration. europa.eu | UV-328-6/3-OH, UV-328-4/3-OH, UV-328-4/3-CO, UV-328-4/3-CO-6/3-OH. wikipedia.org |

| Lettuce and Radish | Not specified | Non-Targeted | Identification of fourteen phase I metabolites in plants. europa.eu | Metabolites formed through hydroxylation, demethylation, oxidation, acetylation, and deoxygenation. europa.eu |

These advanced screening methodologies provide powerful tools for comprehensive exposure and risk assessment of UV-328 by revealing a more complete picture of its metabolic fate in various biological systems.

Table of Compound Names

| Trivial Name/Abbreviation | Chemical Name |

| UV-328 | 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol |

| UV-328-4/3-CO-6/3-OH | 2-(2H-benzotriazol-2-yl)-4-(3-oxo-2-methylbutan-2-yl)-6-(3-hydroxy-2-methylbutan-2-yl)phenol |

| UV-328-6/3-OH | 2-(2H-benzotriazol-2-yl)-6-(3-hydroxy-2-methylbutan-2-yl)-4-(tert-pentyl)phenol |

| UV-328-4/3-OH | 2-(2H-benzotriazol-2-yl)-4-(3-hydroxy-2-methylbutan-2-yl)-6-(tert-pentyl)phenol |

| UV-328-4/3-CO | 2-(2H-benzotriazol-2-yl)-4-(3-oxo-2-methylbutan-2-yl)-6-(tert-pentyl)phenol |

Regulatory Science and Policy Implications of Uv 328 As a Persistent Organic Pollutant Pop

Scientific Basis for UV-328's Classification as Persistent, Bioaccumulative, and Toxic (PBT) and Very Persistent, Very Bioaccumulative (vPvB)

The classification of UV-328 as a substance meeting the criteria for being Persistent, Bioaccumulative, and Toxic (PBT) and Very Persistent, Very Bioaccumulative (vPvB) is founded on extensive scientific evidence. In the European Union, UV-328 was identified as a Substance of Very High Concern (SVHC) in 2014 and subsequently classified as PBT and vPvB under the REACH regulation. env.go.jp This classification stems from a combination of laboratory data and environmental monitoring.

Persistence: UV-328 is not a naturally occurring substance. env.go.jp Experimental data indicate a very low potential for biodegradation. pops.int Its chemical structure, a phenolic benzotriazole (B28993), is inherently resistant to natural degradation processes, including chemical, biological, and photolytic breakdown. researchgate.net Due to its high logarithm of the octanol-water partition coefficient (logKow) and organic carbon-water (B12546825) partition coefficient (logKoc), UV-328 has a strong tendency to adsorb to organic matter in soil and sediment, further shielding it from degradation. pops.int

Bioaccumulation: The high logKow of UV-328 suggests a strong potential for it to accumulate in the fatty tissues of living organisms. pops.int This is supported by findings of UV-328 in biota, often in locations far from its original sources of production and use. researchgate.net The substance can bind to blood proteins, indicating a potential for accumulation in humans and wildlife. researchgate.net

Toxicity: Studies have demonstrated that repeated exposure to UV-328 can lead to significant adverse health effects. In mammals, it has been shown to cause severe liver toxicity and harm to the kidneys. researchgate.netfoodpackagingforum.orgipcp.chfoodpackagingforum.org Furthermore, UV-328 is recognized as an endocrine-disrupting chemical, meaning it can interfere with the body's hormonal systems. researchgate.netipcp.chfoodpackagingforum.org

The combination of these properties has led to its formal classification as a PBT and vPvB substance under frameworks like the UK's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals). hse.gov.uk

Table 1: PBT/vPvB Criteria and UV-328

| Criteria | Scientific Finding for UV-328 | Source |

|---|---|---|

| Persistence (P) | Very low biodegradation potential; resistant to natural degradation processes. | pops.intresearchgate.net |

| Bioaccumulation (B) | High potential to accumulate in fatty tissues; detected in biota far from sources. | pops.intresearchgate.net |

| Toxicity (T) | Causes liver and kidney damage in mammals; identified as an endocrine disruptor. | researchgate.netfoodpackagingforum.orgipcp.chfoodpackagingforum.org |

| Very Persistent (vP) | Meets the criteria for persistence under regulatory frameworks. | env.go.jpstoppoisonplastic.orgipen.org |

| Very Bioaccumulative (vB) | Meets the criteria for bioaccumulation under regulatory frameworks. | env.go.jpstoppoisonplastic.orgipen.org |

Scientific Evidence Supporting its Inclusion in International Conventions (e.g., Stockholm Convention Annex A)

The inclusion of UV-328 in Annex A of the Stockholm Convention, which calls for the elimination of its production and use, was a decision based on a rigorous scientific review process. foodpackagingforum.orgbrsmeas.org In May 2020, Switzerland proposed listing UV-328 due to concerns about its hazardous properties and global presence. pops.intbrsmeas.orgpops.int

The Persistent Organic Pollutants Review Committee (POPRC) evaluated the proposal and, in January 2021, concluded that UV-328 met the screening criteria outlined in Annex D of the Convention. foodpackagingforum.orgstoppoisonplastic.orgipen.orgbrsmeas.org These criteria are:

Persistence: As established by its resistance to degradation. foodpackagingforum.orgstoppoisonplastic.org

Bioaccumulation: Evidenced by its presence and accumulation in organisms. foodpackagingforum.orgstoppoisonplastic.org

Potential for long-range environmental transport (LRET): A critical factor for inclusion in a global treaty. foodpackagingforum.orgstoppoisonplastic.org

Adverse effects: Documented toxicity to humans and the environment. foodpackagingforum.orgstoppoisonplastic.org

A key aspect of the scientific debate was the mechanism of its long-range transport. Evidence demonstrated that UV-328 is transported with plastic debris in the marine environment. researchgate.netipcp.ch It has been detected in plastic fragments and ingested by seabirds in remote locations like the Pacific Ocean and the Arctic. researchgate.netipcp.ch This plastic-mediated transport was a crucial piece of evidence supporting its classification as a POP. ipcp.ch

In January 2022, the POPRC adopted the risk profile for UV-328, concluding that it is "likely, as a result of its long-range environmental transport, to lead to significant adverse human health and/or environmental effects, such that global action is warranted." env.go.jpbrsmeas.org Following the adoption of a risk management evaluation, the Conference of the Parties to the Stockholm Convention agreed in May 2023 to list UV-328 in Annex A for global elimination, with some specific exemptions. foodpackagingforum.orgbrsmeas.org This made UV-328 the first non-halogenated chemical to be listed under the convention. foodpackagingforum.orgipcp.ch

Research on Scientific Challenges in Risk Assessment of UV-328 in a Global Context

The global risk assessment of UV-328 has presented several scientific challenges. A primary difficulty lies in quantifying its releases into the environment, as they occur at all stages of its life cycle—from production and manufacturing to the use and disposal of products containing it. basel.intbasel.int Since UV-328 is not chemically bound to the materials it is added to, it can be released through processes like leaching, abrasion, and volatilization. basel.intbasel.int

One of the most debated challenges was establishing the significance of its long-range environmental transport via plastic debris. While some industry representatives initially questioned this pathway, a strong consensus emerged from academic scientists, supported by field data showing UV-328 accumulation in seabirds in the Southern Pacific Ocean. ipcp.chfoodpackagingforum.org This highlighted the evolving understanding of how plastic pollution acts as a vector for chemical contaminants.

Another challenge is the potential for "regrettable substitution," where UV-328 is replaced by other phenolic benzotriazoles with similar chemical structures and potentially similar PBT properties. nih.gov The SIN (Substitute It Now) list, for instance, includes several other phenolic benzotriazoles designated as PBT substances. nih.gov This raises concerns that simply banning one substance without a broader class-based approach may not lead to a net reduction in environmental risk.

Furthermore, the global distribution and high production volume of UV-328 make comprehensive monitoring and risk assessment a complex undertaking. env.go.jpbasel.int Data on specific national production and use volumes are often limited, hindering precise risk characterization in different regions. pops.intbasel.int

Development of Science-Based Criteria for Managing UV-328 in Waste Streams and Recycled Materials

The persistence and toxicity of UV-328 pose significant challenges for waste management and the circular economy. A major concern is the reintroduction of UV-328 into the economic cycle through the recycling of plastics. pops.intbasel.intbasel.int The substance has been detected in recycled materials, including high-density polyethylene (B3416737) (HDPE) and recycled polyethylene terephthalate (B1205515) (PET) intended for food contact materials. pops.intbasel.intbasel.int

Developing science-based criteria for managing UV-328 in waste is crucial to prevent the contamination of new products. The Stockholm Convention mandates that wastes containing POPs be managed in an environmentally sound manner. pops.int This generally involves the destruction or irreversible transformation of the POP content, rather than recovery, recycling, or reuse, unless a specific exemption applies. brsmeas.org

Key elements of a science-based management approach include:

Separation and Identification: Developing effective methods to identify and separate waste streams containing UV-328 is a primary challenge. pops.int As it is used in a wide variety of products, from automotive parts to toys and food packaging, visual identification is often impossible without laboratory analysis. basel.int

Threshold Concentrations: Establishing low POP content levels is necessary to define what constitutes a POP waste. Materials exceeding this threshold would require specific disposal methods to prevent environmental release.

Advanced Sorting Technologies: Research into sensor-based sorting technologies and other advanced methods could help segregate plastics containing UV-328 and other hazardous additives from recyclable streams. pops.int

Extended Producer Responsibility (EPR): Policies that extend the manufacturer's responsibility to the end-of-life stage of their products can provide a framework for managing articles containing UV-328, particularly for exempted uses in replacement parts. brsmeas.org

The technical guidelines under the Basel Convention on the Control of Transboundary Movements of Hazardous Wastes and Their Disposal are being developed to provide specific guidance on the environmentally sound management of wastes containing UV-328. basel.int These guidelines emphasize the need for proper handling, collection, packaging, and disposal to minimize human exposure and environmental contamination. basel.int

Table 2: Chemical Compound Names

| Common Name/Abbreviation | Chemical Name |

|---|---|

| UV-328 | 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol |

| HDPE | High-Density Polyethylene |

| PET | Polyethylene Terephthalate |

| PBT | Persistent, Bioaccumulative, and Toxic |

| vPvB | very Persistent, very Bioaccumulative |

| POP | Persistent Organic Pollutant |

| REACH | Registration, Evaluation, Authorisation and Restriction of Chemicals |

| SVHC | Substance of Very High Concern |

| EINECS | European Inventory of Existing Commercial Chemical Substances |

| logKow | Logarithm of the octanol-water partition coefficient |

Research on Sustainable Materials and Environmental Mitigation Strategies for Uv 328 Pollution

Academic Development of Alternative UV Stabilizers with Reduced Environmental Footprint

The scientific community is actively seeking safer alternatives to UV-328 that offer comparable UV protection without the associated environmental and health risks. A range of potential substitutes are under investigation, each with distinct chemical properties and performance characteristics. brsmeas.org

Key classes of alternative UV stabilizers include:

Other Phenolic Benzotriazoles: While some other benzotriazoles can serve as direct substitutes, there is a significant risk of "regrettable substitution," as many compounds in this class exhibit similar hazardous properties. brsmeas.orgbrsmeas.org

Benzophenones: This class of UV absorbers is a potential replacement, particularly for transparent plastics like polyolefins and PVC. brsmeas.org However, their performance may not always match that of UV-328. brsmeas.org

Hindered Amine Light Stabilizers (HALS): HALS are highly effective and economically viable, but they often need to be used in combination with other UV absorbers and some derivatives have their own environmental and health concerns that require further assessment. brsmeas.org

Oxalanilides: These compounds are considered a promising alternative due to their strong UV-absorbing capabilities and potentially lower environmental and health risks. brsmeas.org

Cyanoacrylates: This class of chemicals has gained attention for its UV-absorbing efficiency and relatively low toxicity profile. brsmeas.org

The goal is to develop "green" UV stabilizers that are not only effective but also have a reduced environmental footprint, including enhanced biodegradability and lower potential for bioaccumulation.

Table 1: Overview of Alternative UV Stabilizer Classes

| Stabilizer Class | Examples/Acronyms | Key Characteristics & Considerations |

|---|---|---|

| Other Phenolic Benzotriazoles | UV-234, UV-326, UV-327, UV-329 | Technically feasible for some applications, but may have similar hazardous properties to UV-328. brsmeas.orgbrsmeas.org |

| Benzophenones | - | Used in plastics, coatings, and adhesives; important for transparent plastics. brsmeas.org |

| Hindered Amine Light Stabilizers | HALS | Offer excellent technical performance and economic viability; often used in combination with other stabilizers. brsmeas.org |

| Oxalanilides | UV-312 | Strong UV stabilization performance with lower toxicity and environmental persistence. brsmeas.org |

| Cyanoacrylates | - | Noted for UV-absorbing efficiency, chemical stability, and a relatively low toxicity profile. brsmeas.org |

Engineering Solutions for Enhanced Removal of UV-328 in Wastewater Treatment Processes

Wastewater treatment plants (WWTPs) are a significant pathway for UV-328 to enter the environment. service.gov.uk Research has shown that while a substantial portion of UV-328 can be removed from wastewater, it often accumulates in sewage sludge due to its high adsorption capability to organic solids. chemycal.comresearchgate.net This sludge, if used as fertilizer, can then contaminate soil. service.gov.uk

To address this, advanced engineering solutions are being explored to improve the removal efficiency of UV-328 in WWTPs. These include:

Advanced Oxidation Processes (AOPs): AOPs are being investigated for their potential to degrade persistent organic pollutants like UV-328.

Activated Carbon Adsorption: This method can be effective in removing UV-328 from wastewater, taking advantage of the compound's tendency to adsorb to organic materials.

Membrane Filtration: Advanced membrane technologies can physically separate and remove substances like UV-328 from wastewater streams.

Ultraviolet (UV) Disinfection: Some studies suggest that advanced treatment processes incorporating UV disinfection can contribute to higher removal efficiencies of benzotriazole (B28993) UV stabilizers. researchgate.net

A study of a WWTP in China demonstrated that the combination of primary and secondary clarification, along with advanced treatment, was effective in reducing the mass flux of benzotriazole UV stabilizers. researchgate.net However, significant concentrations were still found in the sludge, highlighting the need for more effective removal technologies. researchgate.net

Life Cycle Assessment (LCA) Studies for UV-328 Containing Products and Substitutes

Life Cycle Assessment (LCA) is a critical tool for evaluating the environmental impact of a product from "cradle to grave." For UV-328, LCA helps to understand its environmental burden throughout its production, use in various products, and end-of-life stages, including recycling and disposal. pops.int These assessments are essential for identifying the most sustainable and environmentally sound alternatives. pops.int

LCA studies can provide a comparative analysis of the environmental costs and benefits of UV-328 versus its potential substitutes. pops.int This allows for a more informed decision-making process to avoid regrettable substitutions, where a replacement chemical turns out to be as harmful, or even more so, than the substance it replaces. brsmeas.org The principles of LCA are considered relevant for establishing best available techniques (BAT) and best environmental practices (BEP) for managing materials containing UV-328. brsmeas.org A targeted LCA approach can be particularly useful in developing management strategies for UV-328 in countries with developing economies, potentially leading to better sorting and handling of waste containing this pollutant. pops.int

Material Science Innovations for Preventing UV-328 Leaching from Polymeric Matrices

A key issue with UV-328 is its tendency to migrate and leach from the polymer matrix it is designed to protect, as it is not chemically bound. pops.int This leaching is a primary source of its release into the environment. basel.int Material science is at the forefront of developing innovative solutions to this problem.

Research in this area is focused on:

Covalently Bonding UV Stabilizers: One of the most promising approaches is to create reactive UV stabilizers that can be chemically (covalently) bonded to the polymer backbone. This would prevent or significantly reduce their ability to leach out.

Polymer Blending and Compounding: Advanced techniques in polymer compounding can help to better encapsulate UV-328 within the polymer matrix, ensuring a more even distribution and potentially reducing its migration to the surface. pops.int

Surface Modification: Modifying the surface of plastic products could create a barrier that prevents the leaching of additives like UV-328.

Understanding Leaching Mechanisms: Studies investigating the equilibrium leaching of UV stabilizers from different types of plastics (e.g., LDPE, PET, PS) are crucial. researchgate.netkorea.ac.kr Research has shown that the type of polymer plays a significant role in the leaching behavior, with unfavorable interactions between UV stabilizers and certain polymers like polyethylene (B3416737) leading to higher leaching potential. researchgate.netkorea.ac.kr

These material science innovations aim to create more durable and environmentally stable products, reducing the long-term pollution potential of UV-stabilized plastics.

Q & A

Basic Research Questions

Q. How can researchers accurately determine the molecular structure and purity of Einecs 305-155-0?

- Methodological Answer : Use spectroscopic techniques (e.g., NMR, IR) for structural elucidation and chromatographic methods (e.g., HPLC, GC) to assess purity. Cross-validate results with mass spectrometry (MS) and elemental analysis. For novel compounds, ensure reproducibility by documenting solvent systems, column specifications, and calibration standards in triplicate .

- Data Presentation : Include comparative tables of spectral peaks (e.g., δ values in NMR) and retention times across multiple runs to highlight consistency .

Q. What experimental protocols are recommended for synthesizing this compound under controlled conditions?

- Methodological Answer : Optimize reaction parameters (temperature, solvent, catalyst) via Design of Experiments (DoE). Use kinetic studies to identify rate-limiting steps and characterize intermediates using in-situ FTIR or X-ray crystallography. Document failure cases (e.g., side reactions) to refine protocols .

- Data Presentation : Tabulate yield percentages, reaction times, and side-product ratios under varying conditions .

Advanced Research Questions

Q. How can conflicting data on the reactivity of this compound in different solvent systems be resolved?

- Methodological Answer : Conduct systematic solvent polarity studies (e.g., using Kamlet-Taft parameters) to isolate solvent effects. Perform DFT calculations to model solvation energetics and compare with empirical kinetic data. Replicate experiments in inert atmospheres to rule out oxidation/hydrolysis .

- Data Contradiction Analysis : Use Bland-Altman plots to quantify discrepancies between computational and experimental results .